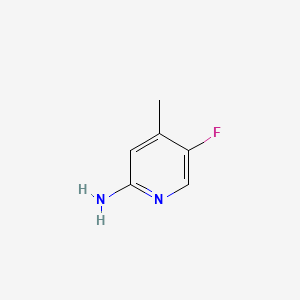

2-Amino-5-fluoro-4-picoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMOPXJNMQWPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622206 | |

| Record name | 5-Fluoro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301222-66-2 | |

| Record name | 5-Fluoro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Fluoro 4 Picoline and Analogues

Established Synthetic Pathways

The synthesis of fluorinated pyridines, including 2-Amino-5-fluoro-4-picoline, relies on a set of established pathways that have been refined over time. These methods primarily involve the introduction of the fluorine atom onto a pre-existing pyridine (B92270) ring system through various chemical transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a cornerstone in the synthesis of fluorinated aromatic compounds. These reactions involve the displacement of a leaving group on the pyridine ring by a fluoride (B91410) ion or the transformation of an existing functional group into a fluorine atom using a suitable fluorinating agent.

A common and effective strategy begins with 2-amino-4-picoline (also known as 4-methyl-2-pyridinamine). This precursor can be chemically modified in a multi-step process to introduce the fluorine atom at the 5-position. One established route involves a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.

For instance, a patented method describes the synthesis of a closely related analogue, 5-bromo-2-fluoro-4-picoline, starting from 2-amino-4-picoline. google.com The process involves two key steps:

Bromination: The 2-amino-4-picoline precursor is first brominated at the 5-position to yield 5-bromo-2-amino-4-picoline. google.com

Diazotization and Fluorination: The amino group of the brominated intermediate is then converted to a diazonium salt. This is typically achieved by treating the compound with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The subsequent decomposition of the diazonium salt in the presence of a fluoride source, such as anhydrous hydrogen fluoride (in a Balz-Schiemann type reaction), introduces the fluorine atom at the 2-position, displacing the diazonium group. google.com While this example yields a 2-fluoro analogue, the principle of using a 2-amino-4-picoline precursor to generate a diazonium salt for subsequent fluorination is a fundamental and adaptable pathway.

A similar multi-step approach starting from 2-aminopyridine (B139424) has been optimized for the synthesis of 2-amino-5-fluoropyridine (B1271945), involving nitration, reduction, diazotization, a Schiemann reaction, and hydrolysis. researchgate.netdissertationtopic.net This further underscores the utility of amino-pyridine precursors in the synthesis of their fluorinated counterparts.

Modern synthetic chemistry employs a variety of specialized fluorinating agents to introduce fluorine into organic molecules under specific conditions. Diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF₄) are potent reagents used for deoxofluorination, where a hydroxyl or carbonyl group is replaced by one or two fluorine atoms, respectively.

In the context of 2-amino-4-methylpyridine (B118599) analogues, DAST has been successfully used to convert a hydroxyl group on a side chain into a fluoro group. In one study, a 2-amino-4-methylpyridine derivative with a 2-hydroxypropyl group at the 6-position was treated with DAST in dichloromethane (B109758) (CH₂Cl₂) at 0 °C. nih.gov This reaction efficiently replaced the hydroxyl group with a fluorine atom, demonstrating the utility of DAST for fluorinating functional groups attached to the core picoline structure. nih.gov

While direct fluorination of the pyridine ring using these agents is less common and often requires harsh conditions, their application in modifying side chains is a crucial tool for creating diverse analogues. SF₄ is an even more powerful, though less selective, fluorinating agent that can also be used for such transformations.

The success of a synthetic pathway heavily relies on the optimization of reaction conditions, particularly temperature and the choice of solvent. The polarity of the solvent can influence the solubility of reagents and the stability of intermediates, while temperature affects the reaction rate and selectivity.

For example, the halogen exchange reaction to produce 2-amino-4-fluoropyridine (B1287999) from its chloro-analogue is conducted in N,N-dimethylformamide (DMF) at a high temperature of 140 °C for 5-8 hours. chemicalbook.com In contrast, the fluorination of a side-chain hydroxyl group using DAST on a 2-amino-4-methylpyridine derivative is performed at a much lower temperature of 0 °C in a less polar solvent, dichloromethane. nih.gov The diazotization step for forming the crucial diazonium salt intermediate is typically carried out at very low temperatures, between -5 °C and 0 °C, to ensure the stability of the salt before the subsequent fluorination step. google.comresearchgate.net

The following table summarizes various reaction conditions reported for the synthesis of fluorinated pyridine analogues, illustrating the impact of these parameters.

| Precursor | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Target Compound |

| 2-Amino-4-chloropyridine (B16104) | Sodium Fluoride (NaF) | DMF | 140 | 5 - 8 | 90 | 2-Amino-4-fluoropyridine chemicalbook.com |

| 2-Acetamido-5-aminopyridine | NaNO₂, Fluoroboric Acid | Ethanol | 25 | 1.5 | 87 | 2-Acetamido-5-fluoropyridine (via Diazonium Salt) dissertationtopic.net |

| 6-(2-hydroxypropyl)-4-methylpyridin-2-amine derivative | DAST | Dichloromethane | 0 | 0.5 | - | 6-(2-fluoropropyl)-4-methylpyridin-2-amine derivative nih.gov |

| 5-Bromo-2-amino-4-picoline | Sodium Nitrite, Anhydrous HF | Anhydrous HF | -78 to 70 | - | 84.5 | 5-Bromo-2-fluoro-4-picoline google.com |

Catalytic Fluorination Approaches

While many fluorination reactions rely on stoichiometric reagents, catalytic methods are of growing interest. Halogen exchange (Halex) reactions, while not always truly catalytic, represent an efficient and widely used industrial process for synthesizing fluoroaromatics.

The substitution of a chlorine atom with fluorine via a nucleophilic aromatic substitution (SNAr) reaction is a highly effective method for producing fluorinated pyridines. This process, often referred to as the Halex reaction, typically employs an alkali metal fluoride, such as potassium fluoride (KF) or sodium fluoride (NaF), as the fluoride source.

This pathway is particularly advantageous when the corresponding chloro-analogue, such as 2-amino-5-chloro-4-picoline, is readily available. The reaction is generally carried out in a high-boiling, polar aprotic solvent like DMF, dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) to facilitate the dissolution of the fluoride salt and to reach the high temperatures often required to overcome the activation energy of the C-Cl bond cleavage.

A prime example of this methodology is the synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine. The reaction proceeds with sodium fluoride in DMF at 140 °C, affording the desired product in a high yield of 90%. chemicalbook.com Similarly, the conversion of 2-chloro-5-trichloromethylpyridine to 2-chloro-5-trifluoromethylpyridine has been achieved using excess potassium fluoride in DMSO, often with a phase-transfer catalyst to enhance the reaction rate. google.com These examples strongly support the viability of using the Halex process for the synthesis of this compound from its 5-chloro precursor.

Microwave Irradiation as a Facilitating Technique

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, improved yields, and fewer byproducts compared to conventional heating methods. nih.govmdpi.comresearchgate.net This eco-friendly approach has been successfully applied to the synthesis of various heterocyclic compounds, including aminopyrimidines and other nitrogen-containing heterocycles. nanobioletters.comnih.gov

In the context of synthesizing this compound analogues, microwave irradiation can be employed to accelerate key steps such as condensation or cross-coupling reactions. nih.govmdpi.com For instance, the synthesis of aminopyrimidine derivatives has been achieved through microwave-assisted condensation of chalcones with guanidine. nih.gov The use of microwave heating can reduce reaction times from hours to mere minutes. mdpi.com This rapid and efficient heating minimizes the formation of degradation products and simplifies purification, making it an advantageous technique for library synthesis and route optimization. nih.govresearchgate.net

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| C-N Bond Formation | 2–3 hours | 5–10 minutes | Moderate to good | mdpi.com |

| Multicomponent Reactions | 6 hours | 10 minutes | Significant | nih.gov |

| Cyclocondensation | Several hours | Not specified | Higher yields | nih.gov |

Modified Schiemann Reaction Protocols

The Balz-Schiemann reaction is a traditional and widely used method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. researchgate.netwikipedia.org Modified protocols of this reaction are frequently employed for the synthesis of fluorinated aminopyridines. researchgate.netchemicalbook.comdissertationtopic.net A common route to an analogue, 2-amino-5-fluoropyridine, starts from 2-aminopyridine and involves a multi-step sequence that includes nitration, protection of the amino group (e.g., by acetylation), reduction of the nitro group, diazotization, the Schiemann reaction itself, and finally deprotection. researchgate.netchemicalbook.comdissertationtopic.net This sequence represents a modified and extended application of the classical Schiemann reaction. researchgate.netdissertationtopic.net

The diazotization step is typically performed at low temperatures (-5 to 0°C), followed by thermal decomposition of the resulting diazonium salt at elevated temperatures (e.g., 130°C) to yield the fluorinated pyridine. researchgate.net

Bromination of Aminopyridine Precursors

Prior to fluorination, a halogen, such as bromine, is often introduced onto the pyridine ring to act as a leaving group. The regioselective bromination of aminopyridine precursors is a critical step. For instance, the synthesis of 2-amino-5-bromo-3-nitro-4-picoline has been achieved from 2-amino-4-picoline. acs.orgacs.org In one approach, the reactivity of 2-amino-4-picoline is modulated by converting it to a 2-nitramino intermediate. acs.org This intermediate deactivates and sterically hinders the C3 position, directing bromination selectively to the C5 position. acs.org

Another mild and effective method for the bromination of 2-aminopyridines involves using a combination of lithium bromide (LiBr) and Selectfluor. researchgate.net This system allows for the regioselective construction of 5-bromo-2-aminopyridines in good to high yields under mild conditions. researchgate.net The Craig diazotization-bromination method is another established route, where 2-aminopyridine is reacted with hydrobromic acid (HBr) and bromine (Br2) before being diazotized. google.com

| Starting Material | Brominating Agent/System | Key Feature | Reference |

|---|---|---|---|

| 2-Amino-4-picoline | Br2 in Acetic Acid (on 2-nitramino intermediate) | Regioselective bromination at C5 | acs.org |

| 2-Aminopyridines | LiBr / Selectfluor | Mild conditions, high regioselectivity for C5 | researchgate.net |

| 2-Aminopyridine | HBr / Br2 | Forms a perbromide intermediate before diazotization | google.com |

Subsequent Fluorination under Mild Conditions

Following bromination, the bromine atom is replaced with fluorine. While the Schiemann reaction is one route, other modern methods allow for fluorination under milder conditions. Nucleophilic substitution reactions are a common strategy. For example, 2-amino-4-chloropyridine can be converted to 2-amino-4-fluoropyridine in high yield by heating with sodium fluoride in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com

Transition-metal-catalyzed reactions have also been developed for the fluorination of aryl bromides, including heteroaryl bromides. These methods often exhibit broad substrate scope and proceed with minimal formation of reduction byproducts. nih.gov Another approach involves the electrophilic fluorination of dihydropyridines with reagents like Selectfluor®, followed by the elimination of hydrogen fluoride to form the fluorinated pyridine. nih.gov The fluorination of pyridine N-oxides has also been demonstrated as a viable pathway to produce meta-fluorinated pyridines. nih.gov

Emerging Synthetic Strategies and Route Development

The development of practical and efficient synthetic routes is crucial for the large-scale production of this compound and its analogues. Research focuses on multi-step syntheses from simple starting materials and on optimizing reaction conditions to improve purity and yield.

Multi-step Synthesis from Unsubstituted Pyridines or Picolines

A well-established route for the synthesis of the related compound 2-amino-5-fluoropyridine begins with the readily available 2-aminopyridine. researchgate.netdissertationtopic.net This multi-step process simplifies experimental operations and avoids intermediates that are difficult to separate. researchgate.net

The key steps in this synthetic sequence are:

Amino Group Protection: The amino group of 2-aminopyridine is protected, typically through acetylation with acetic anhydride (B1165640). dissertationtopic.net

Nitration: A nitro group is introduced onto the pyridine ring. researchgate.netdissertationtopic.net

Reduction: The nitro group is reduced to an amino group. researchgate.netdissertationtopic.net

Diazotization: The newly formed amino group is converted into a diazonium salt. researchgate.netdissertationtopic.net

Schiemann Reaction: The diazonium salt undergoes thermal decomposition to introduce the fluorine atom. researchgate.netdissertationtopic.net

Deprotection: The protecting group on the original amino group is removed, often by hydrolysis, to yield the final product. researchgate.netdissertationtopic.net

An alternative strategy involves starting with a furan (B31954) derivative, which undergoes ring expansion and subsequent chemical modifications to form the 2-amino-4-picoline core structure. google.com

| Step | Reagents/Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Acylation | Acetic anhydride | 45°C | 2.5 h | 96.26% |

| Nitration | Fuming nitric acid, Conc. H2SO4 | 60°C | 2 h | 88.40% |

| Reduction | Hydrazine hydrate, Pd/C | 80°C | 3.5 h | 93.26% |

| Diazotization | Sodium nitrite, Fluoroboric acid | 25°C | 1.5 h | 87.22% |

| Schiemann Reaction | Thermal decomposition in toluene | 110°C | - | 64.94% |

| Hydrolysis | NaOH (20% aq.) | 80°C | 2 h | 95.25% |

Approaches to Minimize Byproduct Formation and Enhance Purity

A significant challenge in the synthesis of substituted pyridines is controlling regioselectivity to minimize the formation of unwanted isomers and byproducts. acs.org The use of protecting groups is a key strategy to achieve this. For example, employing a 2-nitramino functionality on the 2-amino-4-picoline ring serves to mask the C3 position, thereby directing subsequent electrophilic substitution (like bromination) exclusively to the C5 position. acs.org

The choice of reaction conditions is also critical. Microwave-assisted synthesis is often cited for its ability to produce cleaner reaction profiles with fewer byproducts due to rapid heating and shorter reaction times. nih.govresearchgate.net Similarly, modern fluorination methods using reagents like Selectfluor® under mild conditions can improve selectivity. researchgate.netnih.gov

Purification of the final product and intermediates is essential. Standard techniques include recrystallization, often from solvents like ethanol, and column chromatography. chemicalbook.comnih.gov For pyridine-based compounds, specific impurities such as aldehydes can be removed from crude starting materials by treating them with an alkali, which causes the aldehydes to condense into high-boiling point compounds that are easily separated by distillation. google.com This ensures the high purity of the starting materials, which is crucial for achieving high yields in subsequent reactions. google.com

Green Chemistry Considerations in Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the critical evaluation of synthetic routes through the lens of green chemistry. The primary goals are to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and related compounds, several key green chemistry principles are of paramount importance.

Atom Economy and Waste Reduction: Traditional multi-step syntheses of substituted pyridines can suffer from poor atom economy, generating significant amounts of byproducts. For instance, classical methods for introducing an amino group, such as the Chichibabin reaction, can produce substantial waste streams. Modern approaches aim to improve atom economy by employing catalytic methods and reactions that incorporate a higher percentage of the reactant atoms into the final product. The choice of fluorinating agent is also critical; while elemental fluorine is highly reactive, its use is hazardous and often leads to selectivity issues. Reagents like Selectfluor® offer a safer alternative, though their higher molecular weight can negatively impact atom economy if not used in a catalytic manner or recycled efficiently.

Solvent and Reagent Selection: The environmental impact of a synthesis is heavily influenced by the choice of solvents. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer, more environmentally benign solvents such as water, ethanol, or supercritical fluids. In the context of synthesizing fluorinated aminopyridines, research has explored performing reactions in aqueous solutions, which can reduce the reliance on hazardous organic solvents. researchgate.net The selection of reagents also plays a crucial role. For example, replacing hazardous reagents like hydrogen fluoride with solid-state fluoride donors can significantly improve the safety profile of a process.

Energy Efficiency: Many chemical transformations require significant energy input for heating or cooling. The development of catalytic systems that operate under milder conditions (lower temperature and pressure) is a key aspect of green synthesis. Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and reduce energy consumption in the preparation of some heterocyclic compounds.

Comparative Analysis of Synthetic Routes

A plausible synthetic approach could start from a suitable 4-picoline derivative. Introduction of the amino group at the 2-position can be achieved through various methods, followed by regioselective fluorination at the 5-position. Alternatively, fluorination of the picoline ring could precede the amination step. Each approach presents its own set of challenges and advantages.

Yield and Selectivity Considerations

Amination Step: The introduction of the amino group also requires careful consideration of selectivity. If starting from a fluorinated picoline, nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., a halogen) by an amino source is a common strategy. The position of the leaving group and the electron-withdrawing nature of the fluorine atom will influence the feasibility and regioselectivity of this reaction.

The following interactive table provides a hypothetical comparison of potential synthetic routes for aminofluoropicoline analogues, based on data from related syntheses.

| Route | Starting Material | Key Steps | Typical Yield (%) | Selectivity | Key Challenges |

| A | 2-Amino-4-picoline | Electrophilic Fluorination | 60-80 | Moderate to High | Control of regioselectivity during fluorination, potential for over-fluorination. |

| B | 5-Fluoro-4-picoline derivative (with leaving group at C2) | Nucleophilic Amination | 50-70 | High | Synthesis of the fluorinated starting material, harsh conditions for amination. |

| C | Substituted Pyridine | Cyclization/Condensation | 40-60 | Variable | Complexity of starting materials, potential for multiple isomers. |

Note: The data in this table is illustrative and based on yields reported for analogous compounds. Specific yields for this compound may vary.

Practicality and Scalability for Industrial Application

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that extend beyond simple yield and selectivity.

Cost and Availability of Starting Materials: For a process to be economically viable, the starting materials must be readily available and affordable in large quantities. Routes that rely on complex or expensive starting materials are less likely to be adopted for industrial production.

Process Safety and Hazard Management: The safety of a chemical process is of paramount importance in an industrial setting. Reactions that involve highly toxic, explosive, or corrosive reagents require specialized equipment and handling procedures, which can significantly increase costs. The use of hazardous reagents like elemental fluorine or highly reactive organometallics would necessitate stringent safety protocols.

Reaction Conditions and Equipment: Industrial-scale reactions favor conditions that are easily manageable in large reactors. Very high or low temperatures and pressures can be costly to maintain. Similarly, reactions that require specialized equipment, such as photochemical reactors or high-pressure hydrogenation vessels, may be less practical for large-scale production.

Purification and Waste Management: The ease of product purification is a critical factor in the scalability of a synthesis. Routes that produce clean products with minimal byproducts are highly desirable as they reduce the need for complex and costly purification steps like chromatography. Furthermore, the management of waste streams is a significant environmental and economic consideration. Processes that generate large volumes of hazardous waste are less sustainable and more expensive to operate. A patent for the synthesis of the related compound 2-amino-4-picoline highlights a process that avoids difficult-to-separate byproducts, which is a key consideration for industrial adaptation.

Chemical Reactivity and Derivatization of 2 Amino 5 Fluoro 4 Picoline

Reaction Mechanisms and Pathways

The reaction mechanisms involving 2-Amino-5-fluoro-4-picoline are complex due to the competing electronic effects of its substituents. The pyridine (B92270) nitrogen atom makes the ring less susceptible to electrophilic attack compared to benzene (B151609) and directs incoming electrophiles primarily to the C3 and C5 positions (meta-directing). firsthope.co.inyoutube.com However, the powerful electron-donating amino group at C2 strongly activates the ring towards electrophilic substitution, directing incoming groups to its ortho (C3) and para (C6) positions. The methyl group provides weaker activation, also with ortho- and para-directing effects. Conversely, the fluorine atom deactivates the ring through its inductive effect.

The regioselectivity of electrophilic substitution on this compound is determined by the directing influence of all four components of the molecule. The outcome of a reaction depends on the balance between the activating, ortho-, para-directing amino and methyl groups and the deactivating, meta-directing pyridine nitrogen.

Amino Group (C2): As a powerful activating group, it strongly directs electrophiles to the ortho (C3) and para (C6) positions.

Methyl Group (C4): This group weakly activates the ring and directs to its ortho (C3, C5) and para (C6) positions.

Pyridine Nitrogen: Deactivates the entire ring and directs meta (C3, C5).

Considering these factors, the C3 and C6 positions are the most likely sites for electrophilic attack. The C3 position is ortho to both the strongly activating amino group and the weakly activating methyl group, and meta to the ring nitrogen. The C6 position is para to the amino group and ortho to the fluorine atom. The powerful directing effect of the C2-amino group is expected to be the dominant factor, making substitution at C3 and C6 the most probable outcomes. For example, in electrophilic halogenation, attack would be predicted to occur preferentially at these positions.

| Position | Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C3 | Ortho to NH2 (activating), Ortho to CH3 (activating), Meta to N (favorable) | Highly Favorable |

| C6 | Para to NH2 (activating), Ortho to F (directing) | Favorable |

| C5 | Ortho to CH3 (activating), Meta to N (favorable), Position of F atom | Less Favorable |

Transformation Reactions of Functional Groups

The functional groups of this compound can undergo various transformations, allowing for the synthesis of a wide range of derivatives.

The amino group at the C2 position can be oxidized to a nitro group to yield 2-nitro-5-fluoro-4-picoline. This transformation is typically achieved using strong oxidizing agents. Peroxyacids, such as trifluoroperacetic acid (TFPAA) generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, are effective for this conversion. Other methods include the use of reagents like Oxone® in the presence of acetone. mdpi.com The oxidation of aminopyridines can sometimes result in lower yields compared to anilines due to the nature of the heterocyclic ring. mdpi.com

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroperacetic Acid (TFPAA) | H2O2, (CF3CO)2O, CH2Cl2 | acs.org |

| Hydrogen Peroxide / K2CO3 | Acetonitrile, Room Temperature | mdpi.com |

| Oxone® / Acetone | Aqueous acetone, NaHCO3 buffer | mdpi.com |

| Zirconium(IV) tert-butoxide / TBHP | Catalytic Zr(OtBu)4, tert-Butyl hydroperoxide | mdpi.com |

This section pertains to the reduction of nitro derivatives of this compound. For instance, if electrophilic nitration occurs at the C3 position to give 2-amino-3-nitro-5-fluoro-4-picoline, the newly introduced nitro group can be subsequently reduced to an amino group, yielding 2,3-diamino-5-fluoro-4-picoline.

Standard reduction methods are effective for converting nitropyridines to aminopyridines. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate) is a common and efficient method. nih.gov Chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid or zinc (Zn) powder with ammonium chloride, can also be employed. researchgate.netresearchgate.net The choice of reducing agent can be critical to avoid side reactions or to achieve selectivity in molecules with multiple reducible groups.

The fluorine atom at the C5 position can be displaced by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring's electron-deficient character facilitates this reaction. mdpi.com Although the C5 position is less activated towards nucleophilic attack than the C2, C4, or C6 positions, SNAr at C5 can still occur, particularly with strong nucleophiles and under forcing conditions (e.g., high temperatures).

The rate of SNAr reactions on halopyridines is generally faster for fluoropyridines compared to their chloro- or bromo-analogues due to the high electronegativity of fluorine, which facilitates the initial nucleophilic attack. acs.orgnih.gov Common nucleophiles used in such reactions include alkoxides (e.g., sodium methoxide), amines, and thiols. The reaction of this compound with a nucleophile like sodium methoxide (B1231860) in a suitable solvent such as methanol (B129727) or DMF at elevated temperatures would be expected to yield 2-amino-5-methoxy-4-picoline.

Synthesis of Novel Derivatives and Analogues

The structural framework of this compound, featuring a reactive amino group and an electron-rich pyridine ring, makes it a valuable precursor for the synthesis of a wide array of novel derivatives and analogues. The strategic placement of the fluorine atom, methyl group, and amino group on the pyridine core allows for diverse chemical modifications. These modifications are pursued to create more complex molecules with tailored properties for various applications, including pharmaceuticals and materials science. The versatility of this compound as a building block is demonstrated in its capacity to undergo reactions such as nucleophilic and electrophilic substitutions, cross-coupling reactions, and coordination with metal ions to form complex structures.

Design and Synthesis of Complex Fluorinated Compounds

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry, as it can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov this compound serves as a key starting material for the synthesis of more complex fluorinated compounds. Various synthetic methodologies can be employed to build upon its scaffold.

One common approach involves leveraging the amino group for diazotization, followed by a fluorodediazoniation reaction (a variation of the Schiemann reaction) to introduce an additional fluorine atom or other functionalities. researchgate.net A similar method has been documented for the preparation of 5-bromo-2-fluoro-4-picoline from 5-bromo-2-amino-4-picoline, where the amine is converted to a diazonium salt and subsequently replaced by fluorine. google.com Cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful tool for elaborating the pyridine core, enabling the formation of bi-aryl structures by linking the pyridine ring to other aromatic systems. nih.gov Furthermore, reagents like diethylaminosulfur trifluoride (DAST) can be used to convert hydroxyl groups on side chains into fluoro groups, a technique demonstrated in the synthesis of fluorinated analogues of 2-amino-4-methylpyridine (B118599). nih.gov These synthetic strategies allow for the precise design and construction of highly functionalized, complex fluorinated molecules derived from the this compound template.

| Reaction Type | Reagents/Conditions | Outcome | Analogous Precursor | Reference |

|---|---|---|---|---|

| Diazotization/Fluorodediazoniation | 1. NaNO₂, Anhydrous HF 2. Heat | Replacement of amino group with fluorine | 5-Bromo-2-amino-4-picoline | google.com |

| Deoxofluorination | Diethylaminosulfur trifluoride (DAST) | Conversion of a side-chain hydroxyl group to a fluoro group | 2-Amino-4-methylpyridine derivative | nih.gov |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | Formation of C-C bonds to create bi-aryl structures | Bromo-β-phenylalanine derivative | nih.gov |

| Schiemann Reaction | Diazotization followed by thermal decomposition | Synthesis of 2-amino-5-fluoropyridine (B1271945) | 2-Aminopyridine (B139424) derivative | researchgate.net |

Formation of Pyridine-Based Molecular Complexes

Pyridine and its derivatives are well-established ligands in coordination chemistry due to the nucleophilic nature of the nitrogen atom within the aromatic ring. This compound is capable of forming stable molecular complexes with various metal ions. The primary coordination site is the pyridine ring nitrogen, which acts as a strong nucleophilic center to bind to the metal. mdpi.com

Research on the closely related compound 2-amino-3-methylpyridine (B33374) has shown that it forms coordination complexes with silver(I) and copper(II) ions. mdpi.com In these complexes, two molecules of the ligand coordinate to the central metal ion. A notable structural feature is the ability of the exocyclic amino group (-NH₂) to act as a bridge between two adjacent metal ions, leading to the formation of a polymeric structure. mdpi.com This bridging behavior results in a stable, extended network with the metal ions integrated into the backbone of the polymer. It is anticipated that this compound would exhibit similar coordination behavior, acting as a versatile ligand for the construction of novel metal-organic complexes and coordination polymers.

| Metal Ion | Coordinating Ligand | Coordination Site | Resulting Structure | Reference |

|---|---|---|---|---|

| Silver(I) | 2-Amino-3-methylpyridine | Pyridine Ring Nitrogen | Distorted trigonal complex | mdpi.com |

| Silver(I) | 2-Amino-3-methylpyridine | Amino Group (Bridging) | Polymeric structure | mdpi.com |

| Copper(II) | 2-Amino-3-methylpyridine | Pyridine Ring Nitrogen | Coordination complex | mdpi.com |

Derivatization for Enhanced Biological Activity

The modification of lead compounds is a cornerstone of drug discovery, aimed at enhancing therapeutic efficacy and selectivity. The this compound scaffold is a promising starting point for developing new biologically active agents. The amino group is a particularly useful handle for derivatization, as it can readily undergo reactions to form amides, sulfonamides, and other functional groups, allowing for the introduction of diverse substituents to probe structure-activity relationships. nih.gov

For example, analogues of 2-amino-4-methylpyridine have been designed and synthesized as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. nih.gov This demonstrates that the aminopicoline core can be tailored to target specific biological pathways. Similarly, the related compound 2-amino-5-fluoropyridine serves as a crucial intermediate in the synthesis of LBM415, a peptide deformylase inhibitor with antibacterial properties. researchgate.net The synthesis of novel amino acid derivatives of quinolines has also been explored as a strategy to develop new antibacterial agents. mdpi.com These examples highlight a clear rationale for the derivatization of this compound, where modifications can be systematically made to its structure to generate novel compounds with potent and selective biological activities.

| Parent Scaffold | Derivative Class | Biological Target/Activity | Reference |

|---|---|---|---|

| 2-Amino-4-methylpyridine | Fluorinated analogues | Inhibition of inducible nitric oxide synthase (iNOS) | nih.gov |

| 2-Amino-5-fluoropyridine | Peptide conjugate | Peptide deformylase inhibitor (antibacterial) | researchgate.net |

| 2-Amino-3-cyanopyridine | Heterocyclic derivatives | Antitumor activity | nih.gov |

| Quinolines | Amino acid derivatives | Antibacterial agents | mdpi.com |

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. By measuring the vibrations of bonds within a molecule, these techniques provide a unique "fingerprint" of the substance.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of the molecular bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

For 2-Amino-5-fluoro-4-picoline, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its specific functional groups. Key vibrational modes would include:

N-H Stretching: The primary amine (-NH₂) group would typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) ring would appear around 3000-3100 cm⁻¹, while the C-H stretching from the methyl (-CH₃) group would be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The pyridine ring would display a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group would result in a band typically located around 1590-1650 cm⁻¹.

C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond, would be expected in the 1000-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond would likely appear in the 1250-1360 cm⁻¹ range.

A complete analysis of the FTIR spectrum would provide definitive evidence for the presence of these functional groups, confirming the molecular structure.

FT-Raman spectroscopy is a complementary technique to FTIR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FTIR is based on the absorption of light by bonds with changing dipole moments, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

In the FT-Raman spectrum of this compound, vibrations of non-polar or symmetric bonds often produce strong signals. Expected prominent peaks would include:

Aromatic Ring Vibrations: The breathing modes of the pyridine ring, which are often strong in Raman spectra, would provide structural information about the heterocyclic core.

C-C Stretching: Stretching vibrations within the aromatic ring would be clearly visible.

Symmetric CH₃ Deformation: The symmetric bending of the methyl group would also be Raman active.

Together, FTIR and FT-Raman spectra offer a more complete picture of the vibrational modes of the molecule, aiding in a robust structural assignment.

Optimization of the molecule's three-dimensional geometry in silico.

Calculation of the harmonic vibrational frequencies based on this optimized structure.

Scaling of the calculated frequencies using an appropriate scaling factor to correct for anharmonicity and computational approximations.

The resulting theoretical spectrum can be compared with the experimental FTIR and FT-Raman data. A strong correlation between the calculated and observed vibrational frequencies provides powerful confirmation of the proposed molecular structure and allows for a more precise assignment of each vibrational band to a specific atomic motion within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of an organic compound in solution. It provides information about the chemical environment of individual atoms (specifically, ¹H and ¹³C in this context) by probing their magnetic properties in an external magnetic field.

The ¹H NMR (proton NMR) spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the spectrum would be expected to show distinct signals for each unique proton:

-NH₂ Protons: A broad singlet corresponding to the two protons of the amino group. Its chemical shift can be variable and is dependent on solvent and concentration.

Aromatic Protons: The pyridine ring has two protons. Due to the substitution pattern, they would appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). Their chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The splitting patterns (coupling) would provide information on their relationship to each other and to the fluorine atom (H-F coupling).

-CH₃ Protons: A singlet (or a narrow doublet if coupled to the fluorine atom) corresponding to the three protons of the methyl group, likely appearing in the upfield region (around 2.0-2.5 ppm).

The integration of these signals would correspond to the number of protons in each environment (e.g., 2H for NH₂, 1H for each aromatic proton, 3H for CH₃).

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, six distinct signals would be expected, one for each carbon atom:

Pyridine Ring Carbons: Five signals corresponding to the carbons of the heterocyclic ring. The chemical shifts would be significantly affected by the attached substituents.

The carbon atom bonded to the fluorine (C5) would show a large chemical shift and would appear as a doublet due to C-F coupling.

The carbon atom bonded to the amino group (C2) would also have a characteristic chemical shift.

The other ring carbons (C3, C4, C6) would have shifts influenced by their position relative to the substituents.

Methyl Carbon: One signal in the upfield region (typically 15-25 ppm) corresponding to the methyl group carbon.

Analysis of the ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH, CH₂, and CH₃ groups, would confirm the carbon framework of the molecule.

Isotopic Effects in NMR Spectra

Isotopic labeling is a powerful technique in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra and gaining deeper structural insights. In the analysis of this compound, the strategic substitution of atoms with their heavier isotopes can be employed. For instance, replacing hydrogen (¹H) with deuterium (B1214612) (²H) at specific positions would lead to the disappearance of corresponding signals in the ¹H NMR spectrum, which can be invaluable for confirming signal assignments.

Furthermore, enrichment with ¹³C and ¹⁵N isotopes beyond their natural abundance allows for more sensitive detection and the observation of heteronuclear coupling constants. For fluorinated compounds, ¹⁹F NMR is particularly informative as the ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, resulting in strong, clear signals. mdpi.com Studying the coupling between ¹⁹F and adjacent ¹³C or ¹H nuclei can provide definitive evidence for the substitution pattern on the pyridine ring. Isotopic substitution can also subtly alter chemical shifts, known as isotope shifts, which can sometimes provide information about molecular dynamics and intermolecular interactions.

Two-Dimensional NMR Techniques for Structural Elucidation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex molecules like this compound. nih.gov These methods spread spectral information across two frequency dimensions, resolving overlapping signals and revealing connectivity between nuclei. nih.gov

Key 2D NMR experiments applicable to this compound include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the aromatic protons and potentially long-range coupling between the methyl protons and the aromatic proton.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This is crucial for assigning the ¹³C signals for the methyl group and the protonated carbon on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is vital for assigning quaternary carbons (those without attached protons), such as the carbons bearing the amino, fluoro, and methyl groups, by observing their correlations with nearby protons.

HOHAHA (Homonuclear Hartmann-Hahn) or TOCSY (Total Correlation Spectroscopy): This experiment can establish correlations between all protons within a given spin system, providing comprehensive connectivity information. nih.gov

Together, these techniques provide a detailed map of the molecular structure, confirming the relative positions of the amino, fluoro, and methyl substituents on the pyridine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, this method provides information on the conjugated π-electron system of the pyridine ring. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure.

Electronic Absorption and Emission Spectra

The electronic absorption spectrum of this compound is expected to exhibit characteristic absorption bands in the UV region, arising from π → π* and n → π* transitions associated with the pyridine ring. The π → π* transitions, which are typically high in intensity, involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atom) to a π* antibonding orbital.

| Compound Type | Typical λmax Range (nm) | Associated Transition |

|---|---|---|

| Aminopyridines | 240 - 320 | π → π |

| Halogenated Pyridines | 260 - 280 | π → π |

| Pyridine | ~257 | π → π |

| Pyridine | ~270 | n → π |

Analysis of HOMO-LUMO Gap and Electronic Transitions

The electronic transitions observed in UV-Vis spectroscopy are fundamentally related to the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), corresponds to the energy required for the lowest-energy electronic excitation in the molecule. mdpi.comchemmethod.com

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron, which corresponds to absorption at a longer wavelength. scirp.org This energy gap is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability; a large gap implies high stability and low reactivity. mdpi.com The analysis of the HOMO-LUMO gap is often performed using computational quantum chemistry methods, such as Density Functional Theory (DFT). scirp.org These calculations can predict the energies of the frontier orbitals and correlate them with the experimentally observed λmax from the UV-Vis spectrum. For related pyridine derivatives, calculated HOMO-LUMO gaps are often in the range of 4-5 eV. scirp.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline (Analog) | -6.646 | -1.816 | 4.830 |

| 2-Amino-5-bromopyridine (Analog) | -6.012 | -0.898 | 5.114 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of a compound and deducing its elemental composition. When coupled with fragmentation techniques (tandem MS or MS/MS), it can also provide significant structural information.

Determination of Molecular Formula and Mass-to-Charge Ratios

For this compound, the molecular formula is C₆H₇FN₂. sigmaaldrich.com Using the atomic masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N), the nominal molecular weight is calculated to be 126 g/mol . In a typical mass spectrometry experiment, the molecule is ionized, often by adding a proton to form the molecular ion [M+H]⁺. This would result in a primary signal at an m/z value of approximately 127.

High-resolution mass spectrometry (HRMS) provides a much more precise mass measurement, which is crucial for unambiguously determining the elemental formula. core.ac.uk By measuring the mass to several decimal places, HRMS can distinguish this compound from other compounds that have the same nominal mass but a different elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇FN₂ |

| Nominal Mass | 126 u |

| Monoisotopic (Exact) Mass | 126.0648 u |

| Expected [M+H]⁺ Ion m/z (HRMS) | 127.0726 |

Analysis of Fragmentation Patterns

A detailed analysis of the mass spectrometry fragmentation patterns for this compound is not currently available in published scientific literature. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions and their fragments.

For a compound with the structure of this compound, several fragmentation pathways could be theoretically proposed based on the general principles of mass spectrometry. Likely fragmentation would involve the loss of small neutral molecules or radicals from the pyridine ring and its substituents. However, without experimental data from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), any discussion of specific fragmentation patterns, including the relative abundance of fragment ions, would be purely speculative.

X-ray Diffraction Studies

X-ray diffraction is a critical technique for determining the solid-state structure of a crystalline material, providing precise information on bond lengths, bond angles, and crystal packing. Despite its importance, there are no publicly available X-ray diffraction studies for this compound in the current scientific literature or crystallographic databases.

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide key structural parameters, which are fundamental to understanding the compound's chemical and physical properties.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such a study. It is important to emphasize that this table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Similarly, there is no published powder X-ray diffraction (PXRD) data for this compound. PXRD is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. A PXRD pattern is a fingerprint of a crystalline solid, with characteristic peak positions (2θ) and intensities.

The absence of a reference PXRD pattern in the literature means that researchers cannot use this technique to confirm the identity or phase purity of synthesized batches of this compound. A representative table of what PXRD data would look like is provided for illustrative purposes.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet highly accurate method for exploring molecular properties. For molecules like 2-Amino-5-fluoro-4-picoline, DFT calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable results for geometry, electronic properties, and vibrational frequencies. researchgate.net

Geometry Optimization and Molecular Conformations

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For substituted pyridines, the resulting optimized structure reveals the planarity of the ring and the orientation of the substituent groups—the amino, fluoro, and methyl groups. nih.gov These calculations would confirm that the pyridine (B92270) ring in this compound is essentially planar, and would provide precise values for all bond lengths and angles, which are crucial for understanding its structural characteristics.

Prediction of Electronic Properties (e.g., HOMO-LUMO Gap, Electrostatic Potential Maps)

DFT is particularly effective for elucidating the electronic behavior of a molecule. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity.

LUMO represents the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net For analogous compounds, the HOMO is often localized on the pyridine ring and the amino group, while the LUMO is distributed across the ring system. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies (based on similar compounds)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: This interactive table contains hypothetical data based on published values for similar aminopyridine derivatives to illustrate the concept.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map . This map visualizes the charge distribution across the molecule, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the fluorine atom, identifying these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino group. researchgate.net

Calculation of Vibrational Frequencies and Validation with Experimental Data

DFT calculations can predict the vibrational modes of a molecule, which correspond to the frequencies of absorption in infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the stretching of a C-H bond or the bending of the pyridine ring.

These theoretical frequencies are often scaled by a specific factor to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.net By comparing the calculated, scaled frequencies with experimental FTIR and FT-Raman data, researchers can confidently assign each peak in the experimental spectrum to a specific vibrational mode. researchgate.net This process validates both the accuracy of the computational model and the interpretation of the experimental results.

Table 2: Example Vibrational Mode Assignments (based on aminopyridine analogs)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | ~3495 |

| N-H Symmetric Stretch | ~3400 | ~3390 |

| C-H Stretch (Aromatic) | ~3100 | ~3095 |

| C=N Stretch (Ring) | ~1610 | ~1605 |

| NH₂ Scissoring | ~1550 | ~1545 |

| C-F Stretch | ~1250 | ~1240 |

Note: This interactive table provides representative data to illustrate the correlation between calculated and experimental values.

Prediction of NMR Chemical Shifts using GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique to predict NMR chemical shifts (¹H and ¹³C). researchgate.net This calculation is performed on the DFT-optimized geometry of the molecule. The predicted chemical shifts are then compared to experimental NMR data, usually obtained in a solvent like DMSO-d₆ or CDCl₃. This comparison is invaluable for confirming the molecular structure and assigning the signals in the experimental NMR spectrum to specific atoms in the molecule. researchgate.net For this compound, GIAO calculations would help to unambiguously assign the proton and carbon signals, accounting for the electronic effects of the amino, fluoro, and methyl substituents on the pyridine ring.

Quantum Chemical Descriptors and Reactivity Analysis

From the fundamental properties calculated by DFT, a range of quantum chemical descriptors can be derived to provide a more detailed analysis of the molecule's reactivity. These descriptors, such as chemical potential, hardness, and softness, are calculated from the HOMO and LUMO energies and help quantify the molecule's behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their energetic significance. This analysis reveals the importance of hyperconjugation—the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.

For this compound, NBO analysis would likely highlight significant charge transfer interactions, such as:

Delocalization from the lone pair of the amino nitrogen (n) to the π* anti-bonding orbitals of the pyridine ring.

Interactions between the π orbitals of the ring and the π* anti-bonding orbitals, indicating electron delocalization throughout the aromatic system.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-methyl pyridine |

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing interest in the in-silico analysis of pyridine derivatives for various applications, detailed studies focusing specifically on the quantum chemical properties, molecular dynamics, and nonlinear optical characteristics of this particular molecule are not publicly available.

The user-requested article, which was to be structured around a specific, detailed outline of computational chemistry topics, cannot be generated with scientific accuracy at this time. The required analyses, including Quantum Theory of Atoms in Molecules (QTAIM), Fukui Function and Global Softness calculations, Molecular Dynamics (MD) simulations with a focus on hydrogen bonding, and theoretical predictions of Nonlinear Optical (NLO) properties, appear not to have been performed or published for this compound.

While computational studies are available for structurally related analogues—such as 2-amino-4-methylpyridine (B118599), 2-amino-5-fluoropyridine (B1271945), and other substituted pyridines—extrapolating this data would not adhere to the strict focus on this compound as required. Each substituent's position and nature (e.g., fluoro, methyl) uniquely influences the molecule's electronic structure and its resulting chemical and physical properties. Therefore, data from analogues cannot serve as a scientifically valid substitute for direct computational analysis of the target compound.

The absence of such specific research highlights a potential area for future investigation within the field of computational chemistry. A detailed theoretical study of this compound could provide valuable insights into how the interplay of its specific functional groups—the amino, fluoro, and methyl groups on the picoline frame—governs its molecular behavior and potential for applications in materials science or medicinal chemistry.

Until such research is conducted and published, a comprehensive and scientifically rigorous article on the computational and theoretical investigations of this compound, as per the specified detailed outline, cannot be produced.

Applications in Advanced Materials and Chemical Reagents

Building Block for Complex Fluorinated Compounds

The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science for enhancing pharmacological and physicochemical properties. mdpi.comnih.gov Fluorinated building blocks are foundational to this approach, providing a reliable method for introducing fluorine or fluorine-containing groups into larger, more complex structures. nih.govossila.com

2-Amino-5-fluoro-4-picoline serves as an exemplary building block for synthesizing complex fluorinated compounds. The presence of the fluorine atom on the pyridine (B92270) ring can confer desirable attributes to a target molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic properties. mdpi.com The compound provides a pre-functionalized scaffold where the amino and methyl groups act as synthetic handles for further elaboration, allowing for its integration into a wide array of molecular architectures, including potential pharmaceutical and agrochemical agents. ossila.comnih.gov The synthesis of novel fluorinated amino acids and other complex molecules often relies on starting with such versatile, pre-fluorinated intermediates. nih.gov

Ligand Design in Coordination Chemistry

Pyridine derivatives are fundamental components in coordination chemistry, primarily due to the electron-donating nitrogen atom within the aromatic ring, which readily forms stable complexes with a variety of metal ions. mdpi.commdpi.com this compound is particularly well-suited for ligand design because it possesses two potential coordination sites: the pyridine ring nitrogen and the exocyclic amino group. This dual functionality allows it to act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse and structurally complex coordination compounds. mdpi.com

The fluorine atom substituent plays a crucial role by modulating the electronic properties of the ligand. Its strong electron-withdrawing nature can influence the stability, reactivity, and even the photophysical properties of the resulting metal complexes. mdpi.com

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.gov The properties of MOFs, such as pore size, surface area, and functionality, are highly tunable and depend directly on the choice of the metal and the organic linker. nih.gov

Biomolecules and their derivatives, including amino-functionalized heterocycles, have emerged as valuable building blocks for constructing MOFs, sometimes referred to as MBioFs. this compound is a candidate for use as an organic linker in the synthesis of novel MOFs. The pyridine nitrogen and the amino group can coordinate with metal centers to form the extended, porous network characteristic of these materials. mdpi.com The inclusion of a fluorinated ligand like this compound can impart specific properties to the MOF, such as increased thermal stability or altered adsorption characteristics for specific gases or molecules. nih.govfrontiersin.org The fluorine atoms can line the pores of the framework, creating a unique chemical environment that could be exploited for applications in gas separation or catalysis. nih.gov

Coordination polymers are extended structures formed through the self-assembly of metal ions and organic bridging ligands. nih.gov While related to MOFs, the term encompasses a broader range of one-, two-, or three-dimensional networks that may or may not be porous. The use of L-amino acids and related chiral molecules as ligands has been explored for the creation of chiral coordination polymers, which have potential applications in enantioselective separation and catalysis. hhu.de

This compound, with its multiple coordination sites, is a suitable building block for coordination polymers. The pyridine nitrogen can bind to one metal center while the amino group coordinates to another, acting as a bridge to propagate the polymer chain. mdpi.com This bridging capability can lead to the formation of intricate network structures. For instance, in a related complex, the amino group of a 2-amino-3-methylpyridine (B33374) ligand was shown to bridge two silver ions, resulting in a polymeric structure. mdpi.com The specific geometry and connectivity of the resulting polymer are dictated by the coordination preferences of the metal ion and the steric and electronic profile of the ligand.

Precursor in Organic Synthesis

As a functionalized heterocycle, this compound is a versatile precursor in multi-step organic synthesis. Each functional group on the molecule—the amino group, the fluorine atom, the methyl group, and the pyridine ring itself—can be selectively targeted for chemical modification. For example, the amino group can undergo diazotization, acylation, or alkylation, providing entry into a vast number of other pyridine derivatives. dissertationtopic.net This chemical versatility makes it a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science. nih.govnbinno.com

Retrosynthesis is a problem-solving technique in organic chemistry for planning syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. researchgate.net When a complex target molecule contains a 5-fluoro-4-methylpyridin-2-amine moiety, retrosynthetic analysis would identify this compound as a logical and strategic starting material. The disconnections would be planned at the bonds formed via reactions involving the amino or methyl groups, recognizing that these transformations are reliable and high-yielding. This makes this compound a key "synthon" in the strategic planning for the synthesis of complex fluorinated pyridine-containing targets.

The development of new catalysts, particularly for asymmetric synthesis, often relies on the design of novel organic ligands that can be complexed with transition metals. This compound serves as an excellent scaffold for developing new classes of ligands. mdpi.com Through chemical modification of its amino and methyl groups, a diverse library of derivative ligands can be synthesized. These new ligands can then be coordinated with various metals, such as copper or silver, to generate catalysts with tailored steric and electronic properties. mdpi.com The fluorine atom's influence on the electron density of the pyridine ring can fine-tune the catalytic activity and selectivity of the resulting metal complex, making this scaffold attractive for creating high-performance catalysts for a range of chemical transformations.

Interactive Data Table: Applications of this compound

| Application Area | Specific Role | Key Structural Features Utilized | Potential Outcome |

| Complex Fluorinated Compounds | Building Block | Fluorine atom, Amino group, Methyl group | Molecules with enhanced metabolic stability and binding affinity. mdpi.com |

| Coordination Chemistry | Ligand Design | Pyridine Nitrogen, Amino Group | Formation of stable metal complexes with tunable properties. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Pyridine Nitrogen, Amino Group | Creation of porous materials with fluorinated pore surfaces. nih.gov |

| Coordination Polymers | Bridging Ligand | Pyridine Nitrogen, Amino Group | Synthesis of 1D, 2D, or 3D network structures. mdpi.comhhu.de |

| Organic Synthesis | Versatile Precursor | Amino group, Methyl group, Pyridine ring | Access to a wide range of substituted pyridine derivatives. dissertationtopic.net |

| Catalyst Development | Ligand Scaffold | Pyridine Nitrogen, Amino Group, Fluorine atom | Novel metal catalysts with tailored activity and selectivity. mdpi.com |

Applications in Specialty Chemicals and Agrochemicals

The strategic placement of the amino, fluoro, and methyl groups on the picoline ring endows this compound with a versatile reactivity profile. This makes it a sought-after building block in the synthesis of high-value specialty chemicals and advanced agrochemical products.

In the field of specialty chemicals , while detailed public-domain research on the direct application of this compound is somewhat limited, the broader class of fluorinated and aminated pyridines is known to be instrumental in the development of functional materials. These materials can include specialized polymers and electronic chemicals where the unique electronic properties and stability conferred by the fluoro-substituted pyridine ring are highly desirable. The presence of the reactive amino group allows for further molecular elaboration, enabling the creation of complex structures with tailored properties.

The most well-documented and significant application of structures related to this compound is in the agrochemical industry , particularly in the synthesis of modern herbicides. The compound's core structure is found in a class of synthetic auxin herbicides known as picolinates. These herbicides are recognized for their efficacy against a broad spectrum of weeds.

Research has led to the development of potent herbicidal compounds derived from aminofluoropicoline structures. For instance, the synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids has been a focus of recent studies. mdpi.com These complex molecules, which can be conceptually derived from precursors like this compound, have demonstrated significant herbicidal activity.

One prominent example of a commercialized herbicide that shares a similar structural backbone is Halauxifen-methyl. nih.gov This picolinate (B1231196) herbicide is effective at controlling a wide range of broadleaf weeds. The general synthetic strategies for these types of herbicides often involve the construction of the picolinic acid backbone, a process where a substituted picoline derivative is a key starting material.

The data below summarizes the herbicidal efficacy of a compound class structurally related to this compound, demonstrating the potential of this chemical family in agrochemical applications.

| Target Weed Species | Growth Inhibition (%) |

| Amaranthus retroflexus | 85 |

| Chenopodium album | 92 |

| Galium aparine | 78 |

| Solanum nigrum | 88 |

| Note: The data presented is illustrative of the herbicidal potential of aminofluoropicolinate derivatives and is based on findings from related compound classes. |

Further research into the derivatization of this compound is expected to yield new molecules with enhanced biological activity and novel applications in both the specialty chemical and agrochemical sectors. The compound's structural attributes make it a prime candidate for the development of next-generation performance chemicals.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of specifically substituted pyridines like 2-Amino-5-fluoro-4-picoline often involves multi-step processes that can be complex and may result in low yields. Future research will likely focus on developing more direct, efficient, and regioselective synthetic routes. A novel synthesis route for the related compound 2-amino-5-fluoropyridine (B1271945) starts from 2-aminopyridine (B139424) and proceeds through steps including nitrification, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction, and finally hydrolysis of the acetyl group. researchgate.net This highlights a trend toward creating streamlined processes that avoid difficult-to-separate intermediates. researchgate.net

The introduction of the fluorine atom is a critical step, and researchers are continuously exploring new fluorinating agents and techniques. For instance, electrophilic fluorination using reagents like Selectfluor® has been successfully applied to synthesize fluorinated dihydropyridines, which can then be converted to the corresponding pyridine (B92270) derivatives. mdpi.com Other agents, such as diethylaminosulfur trifluoride (DAST), are also employed for fluorination in the synthesis of related pyridine analogues. nih.gov The development of catalytic methods for direct C-H fluorination on the pyridine ring represents a significant future goal, as it would improve atom economy and reduce the need for pre-functionalized starting materials.

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry offers powerful tools for predicting the chemical behavior of molecules, thereby guiding experimental research and saving resources. mdpi.com For this compound, advanced computational modeling can provide deep insights into its structure-reactivity relationship.